2-Amino-2-(5-bromo-2-fluorophenyl)acetonitrile hydrochloride

Description

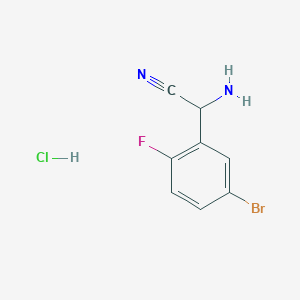

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2.ClH/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-3,8H,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAHZTFSPSNZFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(C#N)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240526-17-3 | |

| Record name | Benzeneacetonitrile, α-amino-5-bromo-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-bromo-2-fluorophenyl)acetonitrile hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzaldehyde and malononitrile.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol. The mixture is refluxed for several hours.

Formation of Intermediate: The intermediate product, 2-(5-bromo-2-fluorophenyl)acetonitrile, is formed.

Amination: The intermediate is then subjected to amination using ammonia or an amine source to yield 2-Amino-2-(5-bromo-2-fluorophenyl)acetonitrile.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-bromo-2-fluorophenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromo group.

Oxidation: Nitro or nitroso derivatives.

Reduction: Primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile in exhibiting anticancer properties. For example, thiazole derivatives have shown significant antitumor activity against various cancer cell lines, including PC3 and MCF-7. The incorporation of halogenated phenyl groups, like those found in 2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile, enhances biological activity due to their electron-withdrawing properties which can influence the compound's interaction with biological targets .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Studies on related thiazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The presence of bromine and fluorine atoms is believed to enhance the antibacterial potency by altering membrane permeability and disrupting cellular functions .

Synthetic Applications

Building Block for Complex Molecules

2-Amino-2-(5-bromo-2-fluorophenyl)acetonitrile hydrochloride serves as a valuable building block in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows for the formation of more complex structures. This property is particularly useful in synthesizing pharmaceuticals where functionalization of aromatic rings is required .

Synthesis of Benzoxazoles

The compound can be utilized in the synthesis of benzoxazole derivatives, which are known for their diverse biological activities. The reaction pathways involving 2-amino compounds often lead to high yields of benzoxazoles when reacted with suitable electrophiles under specific conditions .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer effects of thiazole derivatives containing similar structural motifs to 2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile. The results indicated that these compounds exhibited IC values lower than standard chemotherapeutics, suggesting a promising avenue for developing new cancer treatments .

Case Study 2: Antibacterial Activity

Research focused on thiazole-containing compounds revealed that those with halogen substitutions demonstrated enhanced antibacterial activity against multi-drug resistant strains. The study highlighted that compounds with bromine showed significantly lower MIC values compared to traditional antibiotics, indicating their potential as effective antimicrobials .

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-bromo-2-fluorophenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, potentially inhibiting or modulating their activity. The bromo and fluoro substituents may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-2-(3-chlorophenyl)acetonitrile Hydrochloride

- Molecular Formula : C₈H₈Cl₂N₂

- Molecular Weight : 203.07 g/mol

- Structural Differences :

- Substitutes chlorine at the 3-position of the phenyl ring instead of bromine and fluorine.

- Lacks the electron-withdrawing fluorine atom, altering electronic properties.

- Synthesis: Prepared via Strecker synthesis, emphasizing its utility in generating α-aminonitrile intermediates for pharmaceuticals or amino acid derivatives .

- Applications : Used in asymmetric syntheses due to its chiral center, similar to the target compound .

2-Amino-2-(4-bromophenyl)acetonitrile Hydrochloride

- Molecular Formula : C₈H₈BrClN₂

- Molecular Weight : 247.52 g/mol

- Structural Differences :

- Bromine is positioned para (4-position) rather than meta (5-position) and lacks fluorine.

- Reduced steric and electronic effects compared to the target compound.

- Availability : Listed with CAS 40658-53-5 but lacks detailed physicochemical data (e.g., melting point, solubility) .

2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile Hydrochloride

- Molecular Formula : C₉H₇ClF₃N₂O

- Molecular Weight : 280.61 g/mol

- Structural Differences: Features a trifluoromethoxy (-OCF₃) group at the para position, introducing strong electron-withdrawing effects.

- Commercial Status : Actively sold by CymitQuimica (CAS 1375474-19-3), priced at €463/250 mg .

2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile Hydrochloride

- Molecular Formula : C₆H₈ClF₂N₂

- Molecular Weight : 188.59 g/mol

- Structural Differences: Replaces the aromatic phenyl ring with a difluorinated cyclobutane ring.

- Purity : Available at 95% purity (CAS 1215166-79-2) .

Research Implications and Limitations

- Electronic Effects: The 5-bromo-2-fluoro substitution in the target compound likely enhances electrophilicity compared to monohalogenated analogs, influencing reactivity in nucleophilic additions .

- Commercial Discontinuation: The discontinued status of the target compound suggests challenges in synthesis, stability, or market demand, warranting further investigation into alternative halogenated α-aminonitriles .

Biological Activity

2-Amino-2-(5-bromo-2-fluorophenyl)acetonitrile hydrochloride is an organic compound with the molecular formula and a molecular weight of 265.51 g/mol. This compound is notable for its unique structural features, which include an amino group, a bromine atom at the 5-position, and a fluorine atom at the 2-position of the phenyl ring. Its applications in medicinal chemistry are primarily due to these characteristics, which enhance its reactivity and potential interactions with biological systems.

Research indicates that this compound exhibits significant biological activity. Its mechanism of action appears to involve interactions with various biological targets, including enzymes and receptors. The amino group facilitates hydrogen bonding, while the halogen atoms contribute to halogen bonding, enhancing binding affinity and specificity. Preliminary studies suggest potential therapeutic applications in areas such as anti-cancer and anti-inflammatory treatments.

Interaction Studies

Interaction studies have revealed that this compound interacts with biomolecules through multiple mechanisms, which are crucial for understanding its biological activity. The presence of halogens may modulate the compound's pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies and Research Findings

- Anti-Cancer Activity : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of brominated phenyl compounds have been reported to inhibit tumor growth through apoptosis induction .

- Anti-Inflammatory Effects : Other studies suggest that this compound may possess anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines or modulating signaling pathways involved in inflammation.

- Structure-Activity Relationship (SAR) : A structure-activity relationship analysis has been conducted to understand how modifications in the compound's structure affect its biological activity. For example, variations in halogen placement have been shown to significantly influence receptor binding affinities and overall efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-2-(6-bromo-3-fluoro-phenyl)acetonitrile | Similar amino and acetonitrile groups; different halogen positions | Different halogen placement may affect biological activity |

| 5-Bromo-2-fluoroaniline | Contains bromine and fluorine; lacks acetonitrile moiety | Simpler structure; primarily used in dye synthesis |

| 3-Amino-4-bromobenzonitrile | Contains an amino group; different nitrile position | Variation in nitrile position may influence reactivity |

This comparative analysis highlights how the unique combination of bromine, fluorine, and amino functionalities in this compound contributes to its distinctive chemical properties and potential applications compared to similar compounds.

Q & A

Q. What is the synthetic utility of 2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile hydrochloride in organic chemistry?

This compound is primarily used in the Strecker amino acid synthesis to generate α-aminonitriles, which are precursors to non-natural amino acids. The bromo and fluoro substituents on the phenyl ring enhance electrophilicity, facilitating nucleophilic additions. Reaction conditions typically involve aldehydes/ketones, ammonia, and cyanide sources under acidic or aqueous conditions .

Q. How should this compound be stored to maintain stability?

The hydrochloride salt form requires storage at 0–6°C in a dry, inert environment to prevent degradation. The nitrile group is sensitive to hydrolysis, and the aromatic bromo-fluoro substituents may react under prolonged exposure to light or moisture .

Q. What analytical methods are recommended to confirm its purity and structure?

- HPLC (>97.0% purity, using a hydrophilic interaction chromatography column) .

- 1H/13C NMR to verify the aromatic substitution pattern (e.g., 5-bromo-2-fluorophenyl signals) and nitrile proton absence .

- Mass spectrometry (ESI-MS) to confirm molecular weight (C₈H₆BrFClN₂; ~275.5 g/mol) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using intermediates like 5-bromo-2-fluorophenylacetic acid?

A two-step approach is common:

- Step 1 : Convert 5-bromo-2-fluorophenylacetic acid to the corresponding nitrile via dehydration (e.g., using POCl₃ or PCl₅).

- Step 2 : Introduce the amino group via Strecker conditions (NH₃, TMSCN) or reductive amination. Catalytic asymmetric methods (e.g., chiral ligands) can enhance enantioselectivity . Key challenges : Minimizing racemization and side reactions from the electron-withdrawing bromo/fluoro groups.

Q. What strategies resolve contradictions in reaction yields reported for its use in multicomponent reactions?

Discrepancies in yields often arise from:

- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) improve nitrile reactivity but may promote hydrolysis.

- Temperature control : Reactions above 40°C risk decomposition of the hydrochloride salt.

- Catalyst selection : Transition-metal catalysts (e.g., Cu(I)) can mitigate steric hindrance from the bromo substituent .

Q. How do structural modifications (e.g., halogen substitution) impact its bioactivity in drug discovery?

- The 5-bromo group enhances binding to hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors).

- The 2-fluoro substituent improves metabolic stability by blocking cytochrome P450 oxidation. Comparative SAR studies with analogs (e.g., 3-chloro or 4-trifluoromethyl derivatives) reveal trade-offs between potency and solubility .

Q. What are the challenges in scaling up its synthesis for in vivo studies?

- Purification : Chromatography is often required due to byproducts from incomplete amination.

- Safety : Cyanide byproducts necessitate strict waste management protocols.

- Cost : Sourcing high-purity 5-bromo-2-fluorophenyl precursors is cost-prohibitive; alternatives like Suzuki-Miyaura cross-coupling may reduce expenses .

Methodological Notes

- Contradictions in sourcing : While some suppliers list this compound as discontinued, intermediates like 5-bromo-2-fluorophenylacetic acid remain available for custom synthesis .

- Alternative routes : Consider Yamada or Eschweiler-Clark reactions for amine functionalization if Strecker conditions underperform .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.